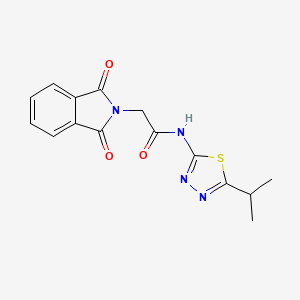

![molecular formula C20H30N2O3 B5599270 7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)

7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic compounds known as spirocyclic compounds, which are characterized by their unique structures consisting of two or more rings that share a single atom. The spiro compounds, especially those containing heteroatoms such as oxygen and nitrogen in their structures, have attracted interest due to their pharmacological properties and their use in medicinal chemistry.

Synthesis Analysis

Spirocyclic compounds, including those similar to the specified compound, are synthesized through various methods, including Michael addition reactions, cyclization reactions, and Prins/pinacol cascade processes. These methods allow for the formation of complex spirocyclic frameworks with high selectivity and yield, demonstrating the synthetic versatility of spiro compounds (Reddy et al., 2014).

Molecular Structure Analysis

The molecular structures of spirocyclic compounds are characterized by their spirocyclic centers, where the rings are connected through a single atom. X-ray crystallography studies have been conducted to determine the precise molecular configurations of these compounds, revealing details such as chair conformations, planar furan rings, and the orientation of substituents (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of spirocyclic compounds can be influenced by the presence of functional groups and the spirocyclic framework itself. Studies have shown that these compounds undergo various chemical reactions, including cycloadditions, which can lead to the formation of new spirocyclic derivatives with interesting biological activities (Chiaroni et al., 2000).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

- The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has been explored for their potential as antihypertensive agents, demonstrating activity in spontaneous hypertensive rats and identifying specific compounds as alpha-adrenergic blockers (Caroon et al., 1981).

Chemical Synthesis and Structural Analysis

- Studies have detailed the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors, contributing to the methodology in organic chemistry (Martin‐Lopez & Bermejo, 1998).

- Research on spirolactams has shown their utility as conformationally restricted pseudopeptides, indicating their significance in peptide synthesis and conformational analysis (Fernandez et al., 2002).

Reactivity and Structural Element Examination

- Comparative studies have been conducted on the reactivity of related structural elements, providing insights into their chemical behavior and potential applications in developing new antibiotics (Oh & Kohn, 1992).

properties

IUPAC Name |

9-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-19(2,24)11-9-16-5-7-17(8-6-16)13-22-12-4-10-20(15-22)14-21(3)18(23)25-20/h5-8,24H,4,9-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCBHRBMLGGGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)CN2CCCC3(C2)CN(C(=O)O3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(3-Hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

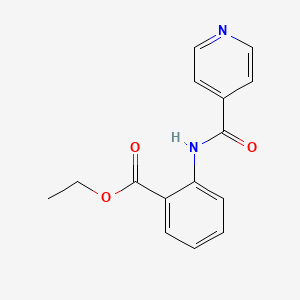

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

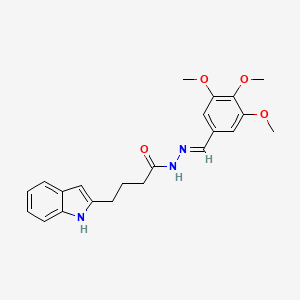

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)